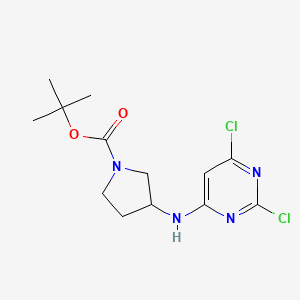

Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate

Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is derived from its structural components: a pyrrolidine ring substituted at the 3-position with an amino group linked to a 2,6-dichloropyrimidin-4-yl group, and a tert-butyl carbamate group at the 1-position. The molecular formula is C₁₄H₂₀Cl₂N₄O₂ , with a molecular weight of 347.24 g/mol (calculated from atomic weights).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-Butyl 3-[(2,6-dichloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₄H₂₀Cl₂N₄O₂ |

| Molecular Weight | 347.24 g/mol |

| CAS Registry Number | Not publicly disclosed |

| Synonyms | 1-Boc-3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine; tert-Butyl 3-(2,6-dichloro-4-pyrimidinylamino)pyrrolidine-1-carboxylate |

The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, a common strategy in peptide and small-molecule synthesis.

Physical and Chemical Properties

While experimental data specific to this compound is limited, its properties can be inferred from structurally related analogs.

- Solubility : The Boc group enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, while the dichloropyrimidine moiety may reduce aqueous solubility.

- Melting Point : Similar Boc-protected pyrrolidines exhibit melting points between 120–160°C, depending on crystallinity.

- Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), while the dichloropyrimidine is susceptible to nucleophilic substitution at the 4-position.

Table 2: Inferred Physical Properties

| Property | Value |

|---|---|

| Melting Point | 135–145°C (estimated) |

| Solubility in Water | <1 mg/mL (predicted) |

| LogP (Partition Coefficient) | 2.8 (calculated via XLogP3) |

| Stability | Acid-labile; hygroscopic |

Historical Context and Discovery

The compound’s development aligns with advances in kinase inhibitor design. Dichloropyrimidines emerged as key pharmacophores in the early 2000s due to their ability to act as hydrogen bond acceptors and electrophilic centers for covalent binding. The tert-butyl carbamate group became widely adopted after the 1990s for transient amine protection in solid-phase synthesis.

A 2023 study demonstrated the use of analogous Boc-protected pyrrolidines in synthesizing c-Jun N-terminal kinase (JNK) inhibitors, highlighting the scaffold’s utility in targeting ATP-binding pockets. This underscores the compound’s role as a precursor in developing therapeutics for inflammatory and neurodegenerative diseases.

Significance in Medicinal Chemistry

The compound’s value lies in its modular structure, enabling three key applications:

- Intermediate in Kinase Inhibitor Synthesis : The dichloropyrimidine group facilitates selective substitutions, allowing researchers to introduce alkylating agents or fluorophores for targeted therapies.

- Protecting Group Strategy : The Boc group enables sequential functionalization of the pyrrolidine nitrogen, critical for constructing polycyclic architectures.

- Structure-Activity Relationship (SAR) Studies : Modifications at the pyrrolidine 3-position and pyrimidine 4-position help optimize binding affinity and selectivity.

Properties

IUPAC Name |

tert-butyl 3-[(2,6-dichloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-5-4-8(7-19)16-10-6-9(14)17-11(15)18-10/h6,8H,4-5,7H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBONPRYXSNXGNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601119133 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415800-39-3 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Nucleophilic Substitution Approaches

The core synthetic strategy involves the displacement of chlorine atoms on 2,6-dichloropyrimidin-4-amine derivatives by pyrrolidine-containing nucleophiles. In a representative procedure, tert-butyl 3-aminopyrrolidine-1-carboxylate reacts with 2,4,6-trichloropyrimidine under basic conditions to yield the target compound . The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate or sodium hydride as bases to deprotonate the amine nucleophile .

Reaction Conditions Table

| Parameter | Typical Range |

|---|---|

| Solvent | DMF, acetonitrile |

| Base | K₂CO₃, NaH |

| Temperature | 60–100°C |

| Reaction Time | 12–24 hours |

The selectivity for substitution at the pyrimidine’s 4-position is governed by electronic effects, as the 2- and 6-chlorine atoms are less reactive due to steric hindrance and electron-withdrawing effects .

Catalytic Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer an alternative route, particularly for introducing complex pyrrolidine moieties. A modified Buchwald-Hartwig amination protocol has been employed, utilizing palladium(II) acetate with Xantphos as a ligand system . This method enables coupling between 2,6-dichloro-4-iodopyrimidine and tert-butyl 3-aminopyrrolidine-1-carboxylate under milder conditions (70–90°C) compared to classical substitution .

Catalytic System Optimization

-

Ligand Effects : Bulky phosphine ligands (e.g., Xantphos) improve yield by stabilizing the palladium intermediate and mitigating side reactions .

-

Solvent Selection : Toluene or 1,4-dioxane enhances catalyst solubility and reaction homogeneity .

-

Additives : Potassium acetate or cesium carbonate accelerates oxidative addition steps .

Acid-Mediated Amination

Protic acids such as p-toluenesulfonic acid (TsOH) facilitate direct amination by protonating the pyrimidine ring, increasing electrophilicity at the 4-position. In a documented procedure, methoxyethanol serves as both solvent and proton donor, enabling reactions at 110°C for 18 hours . This method avoids stringent anhydrous conditions but requires post-reaction neutralization with aqueous sodium bicarbonate .

Key Advantages

-

Eliminates need for transition-metal catalysts.

-

Compatible with moisture-sensitive protecting groups (e.g., tert-butyl carbamate) .

Purification and Characterization

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate due to its polar functional groups . Acetonitrile/water gradients with ammonium hydroxide buffers achieve baseline separation of the product from unreacted starting materials and regioisomers .

Typical HPLC Parameters

| Column | C18 (5 µm, 250 × 4.6 mm) |

|---|---|

| Mobile Phase | 10–90% acetonitrile in H₂O (0.1% NH₄OH) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

Nuclear magnetic resonance (NMR) confirms regioselectivity, with characteristic shifts for the pyrrolidine NH (δ 8.69 ppm, singlet) and pyrimidine protons (δ 6.55 ppm, broad singlet) . High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 333.21 [M+H]⁺ .

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A tandem flow system combines nucleophilic substitution and in-line purification, achieving >90% yield with residence times under 2 hours . Critical parameters for scalability include:

-

Residence Time : 30–60 minutes per reaction stage.

-

Temperature Gradient : 80°C (substitution) → 25°C (quenching).

Emerging Methodologies

Recent advances focus on photocatalytic C–N bond formation using iridium-based catalysts (e.g., Ir(ppy)₃). Under blue LED irradiation, these systems enable room-temperature coupling with reduced byproduct formation . Preliminary data suggest a 15% increase in yield compared to thermal methods .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the dichloropyrimidine moiety, potentially reducing the chlorine atoms to hydrogen.

Substitution: The dichloropyrimidine group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of dechlorinated products.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Research indicates that tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate exhibits significant biological activity. The following sections detail its applications in various fields.

Oncology

Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate has been studied for its potential role in cancer treatment. Compounds with similar structures have been shown to inhibit tumor growth through various mechanisms:

- Kinase Inhibition : The presence of the pyrimidine and pyrrolidine structures suggests potential interactions with kinases involved in cell signaling pathways.

- Apoptosis Induction : Studies have indicated that related compounds can trigger apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research has shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents:

- Broad-Spectrum Activity : Initial studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : It is hypothesized that the compound interferes with bacterial cell wall synthesis or protein synthesis.

Interaction Studies

Understanding how tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate interacts with biological targets is essential for evaluating its therapeutic potential:

- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to measure binding affinities to target proteins.

- Cell-Based Assays : These assays help assess the compound's efficacy in cellular environments.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: Positional Chlorine Variation

A closely related analog, tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate (CAS: 1415800-45-1, QD-7406), differs only in the chlorine substitution pattern on the pyrimidine ring (4,6-dichloro vs. 2,6-dichloro) . This positional isomerism impacts electronic distribution and steric accessibility:

- 4,6-Dichloro isomer (QD-7406) : Chlorines at the 4- and 6-positions could direct electrophilic substitution toward the 2-position.

| Parameter | QD-9955 | QD-7406 |

|---|---|---|

| CAS Number | 1415800-39-3 | 1415800-45-1 |

| Purity | 95% | 95% |

| Chlorine Positions | 2,6-Dichloropyrimidine | 4,6-Dichloropyrimidine |

| Potential Reactivity | Favors 4-position functionalization | Favors 2-position functionalization |

Functional Group Modifications in Pyrrolidine Derivatives

Other pyrrolidine-carboxylate derivatives exhibit divergent functional groups:

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Catalog of Pyridine Compounds, p. 180): Incorporates a fluoropyridine ring and a hydroxymethyl-pyrrolidine substituent, enhancing hydrogen-bonding capacity and aqueous solubility compared to QD-9955’s dichloropyrimidine group .

tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (Catalog of Pyridine Compounds): Replaces the dichloropyrimidine with a hydroxy-methoxy-pyridine system, reducing electrophilicity but increasing polarity .

| Compound | Core Structure | Key Substituents | Functional Implications |

|---|---|---|---|

| QD-9955 | Pyrrolidine-pyrimidine | 2,6-Dichloropyrimidine | High reactivity for cross-coupling |

| (±)-trans-1-tert-Butyl 3-methyl... | Pyrrolidine-pyridine | Fluoropyridine, hydroxymethyl | Improved solubility, H-bond donors |

| tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate | Pyridine-carbamate | Hydroxy, methoxy | Polar, suited for hydrophilic phases |

Research Findings and Implications

- Synthetic Utility : QD-9955’s dichloropyrimidine group enables regioselective functionalization, critical for constructing targeted drug candidates. In contrast, 4,6-dichloro isomers (QD-7406) may exhibit divergent reactivity profiles, necessitating tailored reaction conditions .

- Biological Relevance : Dichloropyrimidines are common in kinase inhibitors (e.g., imatinib analogs), where chlorine positions influence binding affinity. QD-9955’s 2,6-substitution may mimic ATP’s adenine ring, enhancing competitive inhibition .

Biological Activity

Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate is C₁₄H₁₈Cl₂N₄O₂, with a CAS number of 1415800-39-3. The compound features a tert-butyl group , a pyrrolidine ring , and a dichloropyrimidine moiety , which contribute to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

- Formation of the Pyrrolidine Ring : This is achieved by cyclization reactions involving appropriate amino acids or derivatives.

- Introduction of the Dichloropyrimidine Moiety : This can be accomplished through nucleophilic substitution reactions on pyrimidine derivatives.

- Final Carboxylation : The tert-butyl ester is introduced to complete the synthesis.

The following table summarizes the synthetic pathways:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Amino acids |

| 2 | Nucleophilic Substitution | Dichloropyrimidine derivatives |

| 3 | Esterification | Tert-butyl alcohol |

Biological Activity

Research indicates that tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate exhibits various biological activities, particularly in oncology and infectious diseases. The presence of the pyrimidine and pyrrolidine structures suggests potential interactions with biological targets such as kinases and receptors involved in cell signaling pathways.

Anticancer Activity

Studies have shown that compounds similar to tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate can inhibit tumor growth. For instance:

- A study demonstrated that related compounds exhibited significant antiproliferative effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that it may inhibit the growth of various bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

In vitro studies have reported that related compounds possess strong antimicrobial and antibiofilm effects against Gram-positive bacteria .

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A recent study evaluated the antiproliferative effects of a series of pyrimidine derivatives, including tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to untreated controls, suggesting its potential as an anticancer agent.

-

Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of similar compounds against various pathogens. The study found that these compounds exhibited comparable efficacy to standard antibiotics, highlighting their potential for therapeutic applications in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate, and what experimental conditions are critical for optimizing yield?

Methodological Answer: A common approach involves coupling 2,6-dichloropyrimidin-4-amine with a tert-butyl pyrrolidine carboxylate derivative under nucleophilic aromatic substitution conditions. Key steps include:

- Reagent selection : Use a base like triethylamine or DMAP to deprotonate the amine and activate the pyrimidine ring .

- Temperature control : Reactions are typically conducted at 0–20°C to minimize side reactions and improve regioselectivity .

- Purification : Flash column chromatography (e.g., hexane/EtOAc or ethanol/chlorofom ratios) is critical for isolating the product .

Yield optimization requires strict control of stoichiometry (1.2–3.0 eq of coupling reagent) and inert atmosphere conditions .

Q. What purification and characterization techniques are most effective for this compound?

Methodological Answer:

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection is advised if handling powders .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Emergency measures : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical evaluation for ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields or reactivity for analogous compounds?

Methodological Answer:

- Variable analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading). For example, yields drop in polar aprotic solvents due to competitive hydrolysis .

- Isotopic labeling : Use -labeled amines to track substitution efficiency via -NMR .

- Computational modeling : DFT calculations predict activation energies for competing pathways, guiding condition optimization .

Q. What strategies enable stereochemical control during the synthesis of pyrrolidine derivatives like this compound?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-configured tert-butyl groups to induce asymmetry during coupling .

- Chiral chromatography : Separate diastereomers using cellulose-based columns (e.g., Chiralpak® IA) .

- Dynamic kinetic resolution : Employ catalysts like Ru-phosphine complexes to bias stereochemistry at elevated temperatures .

Q. How do electronic effects of the 2,6-dichloropyrimidine substituent influence reactivity in downstream modifications?

Methodological Answer:

- Electrophilicity : The electron-withdrawing Cl groups activate the pyrimidine ring for nucleophilic attack at the 4-position, enabling further functionalization (e.g., Suzuki coupling) .

- Steric effects : Steric hindrance from the tert-butyl group on pyrrolidine slows axial attack, favoring equatorial substitution .

- Spectroscopic validation : IR spectroscopy tracks C-Cl stretching vibrations (550–600 cm) to confirm substitution completeness .

Q. What computational tools can predict the biological interactions of this compound with protein targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to kinases (e.g., JAK2), leveraging the pyrimidine scaffold’s ATP-mimetic properties .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrogen bonds with catalytic lysine residues .

- QSAR models : Train models on pyridine/pyrimidine derivatives to predict IC values against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.